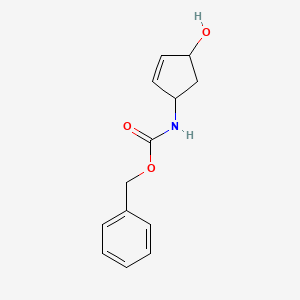

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate

Description

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate is a carbamate derivative characterized by a cyclopentenyl backbone substituted with a hydroxy group and a benzyl carbamate moiety. Carbamates are widely studied for their enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets in neurodegenerative diseases like Alzheimer’s . The compound’s synthesis likely involves multi-step reactions, including amine protection using benzyl carbamate groups, as seen in analogous compounds (e.g., compound 27a in ) .

Properties

IUPAC Name |

benzyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11-12,15H,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVSXTSYXODYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions

- Oxidation The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

- Reduction The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Reaction Conditions and Products

| Reaction | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Oxidation | PCC in dichloromethane at room temperature | Benzyl (4-oxocyclopent-2-en-1-yl)carbamate |

| Reduction | LiAlH4 in ether at low temperatures | Benzyl (4-hydroxycyclopent-2-en-1-yl)amine |

| Substitution | Sodium hydride (NaH) in dimethylformamide (DMF) | Various benzyl-substituted derivatives |

Properties and Characteristics

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of approximately 233.27 g/mol. It features a cyclopentene ring with a hydroxyl group and a carbamate functional group attached to a benzyl moiety, influencing its chemical properties and potential biological activities.

Synonyms and Identifiers

- IUPAC Name benzyl Rel-((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate

- Other Names cis-benzyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate, Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate

- Molecular Weight 233.26 g/mol

- PubChem CID 10955465

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Benzyl (4-oxocyclopent-2-en-1-yl)carbamate.

Reduction: Benzyl (4-hydroxycyclopent-2-en-1-yl)amine.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate has several potential applications, spanning pharmaceuticals, synthesis of derivatives, and interaction studies to optimize therapeutic potential. It is also known as cis-benzyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate, with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.27 g/mol. Its IUPAC name is benzyl Rel-((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate. The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group attached to a benzyl moiety, contributing to its chemical properties and potential biological activities.

Scientific Research Applications

This compound's applications include:

- Pharmaceuticals Given its biological activities, it may be used in pharmaceutical research.

- Synthesis of derivatives It is used for synthesizing derivatives with modified biological activities or for creating complex organic molecules.

- Interaction studies It is involved in binding affinity and efficacy studies against biological targets. These interactions are crucial for understanding the compound's mode of action and optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbamate groups can form hydrogen bonds with biological targets, influencing their function. The benzyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Sulfonamide-Based Carbamates

Sulfonamide-based carbamates, such as benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) and benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) , exhibit potent BChE inhibition. Key findings include:

- 5k : IC₅₀ = 4.33 µM, selectivity index (SI) = 34 (34-fold more selective for BChE over AChE).

- 5j : IC₅₀ = 6.57 µM, SI = 10 .

These compounds outperform rivastigmine, a clinically used carbamate drug, by 5–9-fold in BChE inhibition. Molecular docking and QTAIM studies reveal that their sulfonamide groups form critical hydrogen bonds and hydrophobic interactions with BChE’s active site, particularly with Trp82 and Tyr128 . In contrast, Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate lacks the sulfonamide moiety, which may reduce its binding affinity but could improve metabolic stability due to simpler stereoelectronic properties.

Comparison with Benzene-Based Carbamates

Benzene-based carbamates, such as benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28), demonstrate high selectivity for BChE (IC₅₀ values comparable to galanthamine) . The chlorophenyl substituent enhances π-π stacking with aromatic residues in BChE’s gorge. However, the absence of an aromatic substituent could limit π-interactions, reducing potency compared to compound 26.

Comparison with Isosorbide-Based Carbamates

Isosorbide derivatives, such as isosorbide 2-benzyl carbamate 5-benzoate , exhibit exceptional BChE inhibition (IC₅₀ = 4 nM) due to synergistic effects:

- The benzyl carbamate at the 2-position enhances selectivity for BChE over AChE.

- Stacking interactions between the carbonyl group and Trp82 in BChE’s active site contribute to high affinity .

This compound shares the benzyl carbamate group but lacks the isosorbide scaffold’s bicyclic ether system. This structural difference may reduce its inhibitory potency but could simplify synthesis and improve solubility.

Pharmacological and ADME Considerations

While this compound’s cytotoxicity and ADME properties are unreported, structurally similar carbamates show:

- Low cytotoxicity : Sulfonamide-based derivatives (e.g., 5k) exhibit minimal toxicity in cell-based assays .

- Favorable ADME profiles : Predicted blood-brain barrier penetration and metabolic stability .

The hydroxy group in this compound may enhance solubility but could also increase susceptibility to phase II metabolism (e.g., glucuronidation).

Biological Activity

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate, also known as cis-benzyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate, is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₃ with a molecular weight of approximately 233.27 g/mol. The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group, which contribute to its reactivity and biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

- Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes, potentially affecting metabolic pathways related to disease processes .

- Cellular Interactions : Interaction studies have shown that this compound can bind effectively to biological targets, influencing cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl carbamate | C₉H₁₁NO₂ | Simpler structure; lacks cyclopentene ring |

| 4-Hydroxycoumarin | C₉H₆O₃ | Known for anticoagulant properties |

| 4-Hydroxyphenyl carbamate | C₉H₁₁NO₂ | Similar functional groups but lacks cyclopentene framework |

The distinct cyclopentene structure of this compound may confer unique biological activities not observed in these similar compounds, warranting further investigation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Study : A study evaluated the compound's ability to reduce oxidative stress in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent .

- Enzyme Inhibition Assay : In vitro assays demonstrated that this compound inhibited specific enzymes involved in metabolic disorders. The inhibition was dose-dependent, indicating a potential therapeutic role in managing metabolic diseases .

- Cell Viability Tests : Cellular assays showed that the compound could enhance cell viability under stress conditions, supporting its role as a protective agent against cellular damage .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological effects is needed to elucidate how it interacts with specific targets.

- Therapeutic Applications : Exploring its potential in treating conditions such as oxidative stress-related diseases or metabolic disorders could lead to novel therapeutic strategies.

- Synthetic Modifications : Research into synthesizing derivatives of this compound may enhance its efficacy and specificity for particular biological targets.

Q & A

Q. What are the recommended synthetic routes for Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate, and how can side reactions be minimized?

- Methodological Answer: The synthesis typically involves carbamate coupling via activation of the hydroxyl group on the cyclopentene ring. A common approach is using benzyl chloroformate under anhydrous conditions with a base (e.g., pyridine or triethylamine) in dichloromethane. To minimize side reactions (e.g., epoxide formation from the cyclopentene moiety), maintain low temperatures (0–5°C) and inert atmospheres. Purification via column chromatography (silica gel, 4:1 pentanes:ethyl acetate) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Use desiccants to avoid moisture. For handling, wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood with local exhaust ventilation to mitigate inhalation risks. Avoid contact with oxidizing agents or strong bases .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Confirm regioselectivity of the hydroxycyclopentene ring and carbamate linkage.

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI+ mode).

- X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement. For small-molecule structures, collect high-resolution data (≤1.0 Å) and apply TWIN/BASF commands if twinning is observed .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder in the cyclopentene ring) be resolved?

- Methodological Answer: Use SHELXL’s PART instruction to model disorder. Refine anisotropic displacement parameters (ADPs) and apply restraints (e.g., DELU, SIMU) to stabilize geometry. For severe twinning, employ twin refinement (TWIN/BASF) and validate with R₁/residual density maps. Cross-validate with DFT-optimized structures to confirm plausible conformations .

Q. What strategies enhance inhibitory activity against targets like HIV protease or cholinesterases?

- Methodological Answer:

- Substituent Modulation: Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to improve binding affinity.

- Stereochemical Optimization: Test enantiomers for selective inhibition; (S)-configured carbamates often show higher activity.

- Enzyme Assays: Use fluorescence-based protease assays (e.g., FRET substrates) to quantify IC₅₀ values. Compare with reference inhibitors like saquinavir or galantamine .

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., PDB: 1HPV for HIV protease). Prioritize poses with hydrogen bonds between the carbamate carbonyl and catalytic aspartic residues. Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.